molecular formula C13H20O B8310878 (2,5-Diisopropylphenyl)methanol

(2,5-Diisopropylphenyl)methanol

Cat. No.: B8310878
M. Wt: 192.30 g/mol
InChI Key: NDYVNYCZTXEHTO-UHFFFAOYSA-N
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Description

(2,5-Diisopropylphenyl)methanol is a benzylic alcohol derivative featuring a benzene ring substituted with two isopropyl groups at the 2- and 5-positions and a hydroxymethyl (-CH2OH) group. This compound’s steric and electronic properties are heavily influenced by the bulky 2,5-diisopropylphenyl (dipp) moiety, which impacts its reactivity, solubility, and applications in coordination chemistry, catalysis, and materials science . The dipp group’s bulkiness creates a unique three-dimensional environment, distinguishing it from positional isomers like the 2,6-diisopropylphenyl analog.

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

[2,5-di(propan-2-yl)phenyl]methanol

InChI

InChI=1S/C13H20O/c1-9(2)11-5-6-13(10(3)4)12(7-11)8-14/h5-7,9-10,14H,8H2,1-4H3

InChI Key

NDYVNYCZTXEHTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(C)C)CO

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 2,5- vs. 2,6-Diisopropylphenyl Derivatives

The substitution pattern of isopropyl groups significantly alters steric and electronic profiles:

Property 2,5-Diisopropylphenyl (dipp) 2,6-Diisopropylphenyl
Steric Bulk High, asymmetric hindrance Higher symmetric hindrance
Coordination Geometry Planar LnN3 core Distorted geometries
Catalytic Reactivity Facilitates Si–O bond formation Less electrophilic metal centers
Photophysical Use Not reported Used in luminescent Ln complexes
  • Coordination Chemistry : The 2,6-diisopropylphenyl group in lanthanide (Ln) phosphate complexes induces symmetric steric hindrance, enabling crystallization of europium, gadolinium, and terbium complexes with distinct photoluminescence . In contrast, the 2,5-dipp group in lanthanide-silazido complexes promotes asymmetric Ln–N interactions, leading to activated Si–H bonds and catalytic hydrosilylation .
  • Electronic Effects : The 2,6 isomer’s symmetry enhances ligand field stabilization in Ln complexes, while the 2,5 isomer’s asymmetry creates reactive sites for substrate binding .

Aryl Methanol Derivatives

Compared to simpler benzyl alcohols (e.g., (2-methylphenyl)methanol), the dipp group in (2,5-diisopropylphenyl)methanol drastically increases steric bulk, reducing nucleophilic reactivity but enhancing stability in catalytic intermediates. For example:

  • Antimicrobial Activity : β-(2,5-Diisopropylbenzoyl) acrylic acid derivatives exhibit moderate antimicrobial activity, likely due to the dipp group’s ability to penetrate lipid membranes . In contrast, 2,4-dimethylphenyl analogs show lower activity, highlighting the role of substituent bulk .
  • Polymer Synthesis : 2,5-Di(2-thienyl)pyrrole-based polymers with dipp substituents display tunable optoelectronic properties. The dipp group’s bulkiness reduces π-π stacking, improving charge transport in photovoltaic applications compared to alkyl-substituted analogs .

Bulky Aryl Groups in Materials Science

  • Deuterated Polymers : The dipp group in deuterated coniferyl alcohol aids in NMR signal silencing for lignin studies, leveraging its steric bulk to alter polymer solubility and structure .
  • Catalysis : Dipp-substituted silazido ligands enable unique Si–H activation pathways, outperforming dimethylsilyl analogs in facilitating Si–O bond formation .

Key Research Findings

  • Steric vs. Electronic Tuning : The 2,5-dipp group prioritizes steric effects over electronic modulation, making it ideal for asymmetric catalysis and polymer design .
  • Biological Applications : Dipp-containing benzothiazepines exhibit enhanced antimicrobial efficacy compared to smaller aryl derivatives, suggesting a correlation between substituent bulk and bioactivity .
  • Contrasts in Coordination : While 2,6-dipp ligands stabilize luminescent Ln complexes, 2,5-dipp ligands favor reactive, electrophilic metal centers for catalytic transformations .

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